molecular formula C2H10Cl2N2 B2918202 Ethylhydrazine dihydrochloride CAS No. 49540-34-3

Ethylhydrazine dihydrochloride

Cat. No.: B2918202
CAS No.: 49540-34-3
M. Wt: 133.02
InChI Key: ICIVIXSUYOSPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylhydrazine dihydrochloride is a chemical compound with the molecular formula C2H10Cl2N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by an ethyl group. This compound is typically found in a solid form and is known for its reactivity and utility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylhydrazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of ethylhydrazine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the dihydrochloride salt. Another method involves the use of acetyl hydrazine as a starting material, which undergoes a series of reactions to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions with stringent control over temperature and pressure. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethylhydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while substitution reactions can produce a variety of ethyl-substituted hydrazine derivatives .

Scientific Research Applications

Ethylhydrazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: It is employed in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethylhydrazine dihydrochloride exerts its effects involves its reactivity with various biological and chemical targets. It can form covalent bonds with nucleophilic sites in enzymes and other proteins, potentially inhibiting their activity. The pathways involved often include the formation of hydrazone linkages and other nitrogen-containing intermediates .

Comparison with Similar Compounds

Uniqueness: Ethylhydrazine dihydrochloride is unique due to its specific reactivity profile and the presence of the ethyl group, which imparts different chemical and physical properties compared to other hydrazine derivatives. This makes it particularly useful in certain synthetic and industrial applications .

Properties

IUPAC Name

ethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2ClH/c1-2-4-3;;/h4H,2-3H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIVIXSUYOSPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49540-34-3
Record name ethylhydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.